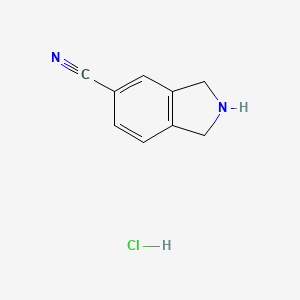

Isoindoline-5-carbonitrile hydrochloride

Description

Isoindoline-5-carbonitrile hydrochloride (CAS: 1159823-51-4) is a heterocyclic organic compound featuring an isoindoline backbone substituted with a nitrile group at the 5-position and a hydrochloride salt. This structure confers unique physicochemical properties, such as enhanced solubility in polar solvents due to the hydrochloride moiety and reactivity influenced by the electron-withdrawing nitrile group. The compound is of interest in pharmaceutical research, particularly as an intermediate in synthesizing bioactive molecules targeting neurological or metabolic pathways. Its structural rigidity and functional groups make it a versatile scaffold for drug development .

Properties

IUPAC Name |

2,3-dihydro-1H-isoindole-5-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2.ClH/c10-4-7-1-2-8-5-11-6-9(8)3-7;/h1-3,11H,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIGADCVKPVECTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159823-51-4 | |

| Record name | 1H-Isoindole-5-carbonitrile, 2,3-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159823-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-1H-isoindole-5-carbonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Representative Synthetic Strategy

Although direct literature on Isoindoline-5-carbonitrile hydrochloride is limited, related compounds such as 3-oxoisoindoline-5-carbonitrile have been synthesized using palladium-catalyzed cyanation of aryl bromides with zinc cyanide under microwave irradiation in dimethylformamide (DMF) solvent. This method provides a high-yielding, scalable approach to introducing the nitrile group onto the aromatic ring prior to cyclization steps.

Preparation of Hydrochloride Salt

- The free base form of Isoindoline-5-carbonitrile is dissolved in an appropriate solvent (e.g., ethanol or dichloromethane).

- Anhydrous hydrogen chloride gas or hydrochloric acid solution is introduced to precipitate the hydrochloride salt.

- The salt is isolated by filtration, washed, and dried under controlled conditions.

Solubility and Stock Solution Preparation

- This compound exhibits moderate solubility in polar solvents.

- For research use, stock solutions are prepared by dissolving the compound in solvents such as DMSO or water, with heating to 37°C and ultrasonication aiding dissolution.

- Storage conditions are critical: solutions stored at -80°C remain stable for up to 6 months, while at -20°C, stability is limited to 1 month.

| Amount of Compound | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 mg | 5.54 | 1.11 | 0.55 |

| 5 mg | 27.68 | 5.54 | 2.77 |

| 10 mg | 55.36 | 11.07 | 5.54 |

Table 1: Volumes of solvent required to prepare stock solutions of this compound at various concentrations.

Summary of Preparation Methods

Research and Practical Notes

- The preparation methods emphasize the importance of controlling reaction conditions to optimize yield and purity.

- Handling of cyanide reagents requires strict safety protocols due to toxicity.

- The hydrochloride salt form improves compound stability and solubility for research applications.

- Stock solution preparation protocols are standardized to ensure reproducibility in bioassays and chemical studies.

Chemical Reactions Analysis

Types of Reactions: Isoindoline-5-carbonitrile hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) and potassium cyanide (KCN).

Major Products Formed: The major products formed from these reactions include various derivatives of isoindoline, such as isoindoline-5-carboxylic acid, isoindoline-5-amine, and other substituted isoindolines.

Scientific Research Applications

Neurological Research

Research has indicated that isoindoline derivatives exhibit promising biological activities relevant to neurological disorders. Studies have focused on their potential as therapeutic agents targeting specific pathways involved in neurodegenerative diseases. For instance, isoindoline derivatives have been investigated for their ability to inhibit enzymes linked to neuroinflammation and neuronal cell death .

Cancer Research

Isoindoline-5-carbonitrile hydrochloride has garnered attention as a scaffold for developing anticancer agents. Its derivatives have shown efficacy in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Notably, compounds derived from isoindoline structures have been identified as inhibitors of metalloproteases involved in tumor progression, making them candidates for further development into cancer therapeutics .

Osteoarthritis Treatment

Recent studies have highlighted the potential of isoindoline amide derivatives as inhibitors of ADAMTS-4/5, enzymes implicated in cartilage degradation associated with osteoarthritis. A specific isoindoline compound demonstrated high potency and selectivity against these targets, showcasing its therapeutic promise in managing osteoarthritis symptoms and potentially modifying disease progression .

Synthetic Applications

This compound serves as an important intermediate in the synthesis of various pharmaceuticals and organic materials. Its chemical structure allows for diverse modifications, facilitating the development of novel compounds with tailored biological activities.

Synthesis of Derivatives

The compound's reactivity allows for the introduction of different substituents at various positions on the isoindoline ring, leading to a library of derivatives that can be screened for biological activity. This synthetic versatility is crucial for drug discovery processes where structure-activity relationships (SAR) are explored .

Pharmaceutical Formulations

Isoindoline derivatives have been incorporated into pharmaceutical formulations aimed at treating a range of conditions, from chronic pain to metabolic disorders. Their ability to enhance pharmacokinetic profiles makes them valuable candidates in drug design .

Case Studies and Research Findings

Mechanism of Action

Isoindoline-5-carbonitrile hydrochloride is similar to other isoindoline derivatives, such as isoindoline-1-carbonitrile and isoindoline-2-carbonitrile. it has unique properties that distinguish it from these compounds. For example, the position of the cyano group on the isoindoline ring can affect its reactivity and biological activity.

Comparison with Similar Compounds

1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile (CAS: 149355-52-2)

3-(2-Aminoethyl)-1H-indole-5-carbonitrile Hydrochloride (CAS: 101831-71-4)

- Similarity Score : 0.81

- Structural Differences: Features an indole core with a 2-aminoethyl substituent at the 3-position.

- Implications: The indole structure is common in serotonin analogs, while the aminoethyl group enhances intermolecular interactions (e.g., hydrogen bonding). This compound may exhibit distinct receptor selectivity compared to isoindoline derivatives.

Functional Analogues: Nitrile-Substituted Heterocycles

5-Cyanoindole (CAS: 487-89-8)

- Molecular Formula : C₉H₆N₂

- Melting Point : 193–198°C

- Purity : >98.0% (HPLC)

- Commercial Data : Priced at ¥7,500 for 25g

- Comparison : Lacks the isoindoline backbone and hydrochloride salt, reducing polarity. The absence of a charged species may limit solubility in aqueous media compared to this compound.

5-Amino-1H-indole-3-carbonitrile (CAS: 159768-57-7)

- Similarity Score : 0.91

- Structural Differences: Substitutes the isoindoline system with an indole ring and adds an amino group at the 5-position.

- Implications: The amino group enhances nucleophilicity, making this compound more reactive in coupling reactions. Potential applications diverge toward fluorescent probes or kinase inhibitors.

Physicochemical and Commercial Comparison

| Compound Name | CAS | Molecular Formula | Melting Point (°C) | Purity | Price (25g) |

|---|---|---|---|---|---|

| Isoindoline-5-carbonitrile HCl | 1159823-51-4 | C₉H₉ClN₂ | Not Reported | Not Listed | Not Listed |

| 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile | 149355-52-2 | C₁₀H₁₀N₂ | Not Reported | Not Listed | Not Listed |

| 5-Cyanoindole | 487-89-8 | C₉H₆N₂ | 193–198 | >98.0% | ¥7,500 |

| Indole-4-carboxaldehyde | 1074-86-8 | C₉H₇NO | 140–146 | >98.0% | ¥2,100 (5g) |

Key Observations :

- The hydrochloride salt in Isoindoline-5-carbonitrile likely improves solubility but may complicate synthetic purification steps compared to non-ionic analogues.

Biological Activity

Isoindoline-5-carbonitrile hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound is a derivative of isoindoline, a class of compounds known for their diverse chemical reactivity and applications in drug development. The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Isoindoline derivatives generally exhibit a range of biological activities through several mechanisms:

- Receptor Binding : Isoindoline derivatives can bind to multiple receptors, influencing various biochemical pathways. This binding affinity is crucial for their potential therapeutic effects, including anti-inflammatory and anticancer properties .

- Inhibition of Enzymes : Research has shown that isoindoline derivatives can inhibit specific enzymes linked to diseases such as osteoarthritis. For instance, compounds derived from isoindoline have been identified as potent inhibitors of ADAMTS-4 and ADAMTS-5, which are implicated in cartilage degradation .

Biological Activities

The biological activities associated with this compound include:

- Anticancer Activity : Studies indicate that isoindoline derivatives can induce apoptosis in cancer cells and inhibit cell cycle progression. For example, certain isoindoline compounds have shown significant antiproliferative effects against cancer cell lines like Caco-2 and HCT-116 .

- Antimicrobial Properties : Isoindoline derivatives have demonstrated activity against various microbial strains. They are particularly effective against Gram-positive and Gram-negative bacteria and have shown potential in treating infections like Leishmania tropica .

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, making it relevant for conditions characterized by inflammation. It has been evaluated for its ability to modulate inflammatory pathways in various disease models .

Table 1: Summary of Biological Activities

Case Study: Osteoarthritis Treatment

In a study focused on osteoarthritis (OA), isoindoline amide derivatives were synthesized to target ADAMTS enzymes. Compound 18 exhibited high potency in inhibiting ADAMTS-4/5 and demonstrated favorable pharmacokinetic profiles in rat models. This suggests that isoindoline derivatives could be developed into disease-modifying OA drugs (DMOADs) with the potential to alleviate joint pain and restore function .

Structure-Activity Relationship (SAR)

The biological activity of isoindoline derivatives is significantly influenced by their structural characteristics. Modifications at specific positions on the isoindoline ring can enhance or diminish activity:

Q & A

Q. What are the recommended synthetic routes for Isoindoline-5-carbonitrile hydrochloride, and what analytical steps ensure reproducibility?

A multi-step synthesis typically begins with indole-5-carboxylic acid derivatives (e.g., via hydrolysis, nitrile introduction, and subsequent hydrochlorination). Key steps include:

- Precursor activation : Use of coupling agents like EDCI/HOBt for amide bond formation (analogous to indole-5-carbonyl chloride reactions) .

- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradients) and recrystallization (ethanol/water) to isolate intermediates.

- Characterization : Confirm structural integrity via H/C NMR (δ 7.5–8.5 ppm for aromatic protons) and HPLC (≥95% purity) .

- Reproducibility : Document reaction conditions (temperature, solvent ratios) and validate via triplicate trials .

Q. Which spectroscopic and chromatographic techniques are critical for assessing purity and structural confirmation?

- Nuclear Magnetic Resonance (NMR) : Identify aromatic protons (isoindoline core) and cyano-group integration.

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns (acetonitrile/water mobile phase) to detect impurities (<1% threshold) .

- Elemental Analysis : Verify C, H, N, Cl content within ±0.3% of theoretical values .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 191.05) .

Q. What safety protocols are essential when handling this compound?

Q. How can researchers evaluate the compound’s stability under varying storage conditions?

Conduct accelerated stability studies:

- Temperature/Humidity : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months.

- Analytical Monitoring : Track degradation via HPLC (new peaks indicate hydrolysis/by-products) .

- Light Sensitivity : Use amber vials to assess photolytic stability .

Advanced Research Questions

Q. How can factorial design optimize reaction yields while minimizing by-products?

Apply a 2 factorial design to test variables:

- Factors : Temperature (80–120°C), catalyst loading (5–10 mol%), reaction time (12–24 hrs).

- Response Variables : Yield (%), by-product formation (HPLC area%).

- Analysis : Use ANOVA to identify significant factors; optimize via response surface methodology (RSM) .

- Example : Increasing catalyst loading reduces reaction time but may elevate impurities; balance via pareto optimization .

Q. What methodologies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Cross-Validation : Compare with DFT-calculated H NMR shifts (Gaussian software, B3LYP/6-31G* basis set) .

- Dynamic Effects : Assess tautomerism or conformational changes via variable-temperature NMR .

- Synchrotron XRD : Resolve structural ambiguities with single-crystal X-ray diffraction .

Q. How can computational models predict the reactivity of this compound in biological systems?

- Docking Studies : Use AutoDock Vina to simulate binding affinity with target enzymes (e.g., kinases).

- MD Simulations : Analyze stability of ligand-receptor complexes (GROMACS, 100 ns trajectories) .

- ADMET Prediction : SwissADME to estimate permeability, CYP450 interactions, and toxicity .

Q. What strategies address discrepancies between theoretical and experimental solubility data?

- Hansen Solubility Parameters : Compare experimental solubility (shake-flask method) with HSPiP software predictions .

- Co-Solvency Studies : Test binary solvents (e.g., DMSO/water) to enhance solubility .

- Particle Size Reduction : Nano-milling (ball milling) to improve dissolution kinetics .

Methodological Guidelines

- Data Contradiction Analysis : Replicate experiments, apply Grubbs’ test for outliers, and use Bland-Altman plots for method comparisons .

- Theoretical Frameworks : Align mechanistic studies with frontier molecular orbital (FMO) theory to explain reactivity .

- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.